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molecular formula C9H16O2 B8441525 Ethyl 2-ethyl-3-methyl-2-butenoate

Ethyl 2-ethyl-3-methyl-2-butenoate

Cat. No. B8441525
M. Wt: 156.22 g/mol
InChI Key: WOBXNDUZEDYIMW-UHFFFAOYSA-N
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Patent
US07495007B2

Procedure details

In a manner similar to the method described in example 102a, triethyl 2-phosphonobutyrate (25.2 g, 0.1 mol) was reacted with NaH (2.64 g, 0.11 mol), and then acetone (5.8 g, 0.1 mol) in dimethoxyethane to give 2-ethyl-3-methyl-but-2-enoic acid ethyl ester as colorless oil (Yield: 11.4 g, 73%).
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3](P(OCC)(OCC)=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[H-].[Na+].[CH3:19][C:20]([CH3:22])=O>C(COC)OC>[CH2:7]([O:6][C:4](=[O:5])[C:3]([CH2:2][CH3:1])=[C:20]([CH3:22])[CH3:19])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
CCC(C(=O)OCC)P(=O)(OCC)OCC
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.8 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=C(C)C)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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